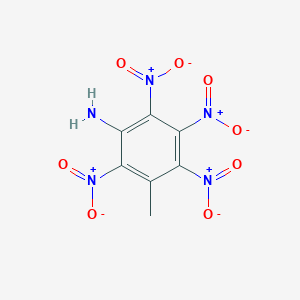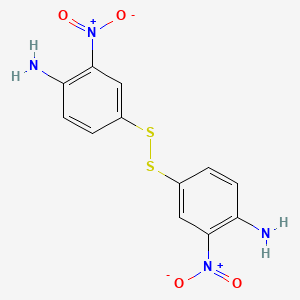
4,4'-Disulfanediylbis(2-nitroaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Disulfanediylbis(2-nitroaniline) is an organic compound characterized by the presence of two nitroaniline groups connected via a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Disulfanediylbis(2-nitroaniline) typically involves the reaction of 2-nitroaniline with sulfur-containing reagents. One common method is the oxidative coupling of 2-nitroaniline in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of 4,4’-Disulfanediylbis(2-nitroaniline) may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 4,4’-Disulfanediylbis(2-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Hydrogen, metal hydrides (e.g., sodium borohydride).
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products:
Oxidation: Sulfonic acids.
Reduction: 4,4’-Disulfanediylbis(2-aminobenzene).
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
4,4’-Disulfanediylbis(2-nitroaniline) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 4,4’-Disulfanediylbis(2-nitroaniline) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, while the disulfide bond can undergo redox reactions, influencing cellular redox states. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
- 2,2’-Disulfanediylbis(4-nitroaniline)
- 4,4’-Disulfanediylbis(methylene)bis(thiazole-4,2-diyl)diguanidine
Comparison: 4,4’-Disulfanediylbis(2-nitroaniline) is unique due to its specific arrangement of nitroaniline groups and the disulfide bond. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position of the nitro groups and the nature of the disulfide linkage .
属性
CAS 编号 |
80825-28-1 |
|---|---|
分子式 |
C12H10N4O4S2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-[(4-amino-3-nitrophenyl)disulfanyl]-2-nitroaniline |
InChI |
InChI=1S/C12H10N4O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 |
InChI 键 |
XBNSZONSZNAQJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


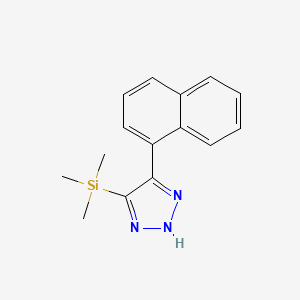
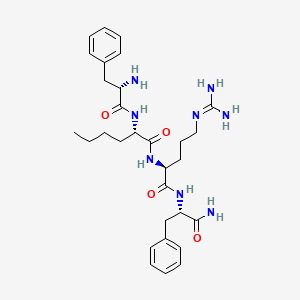

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
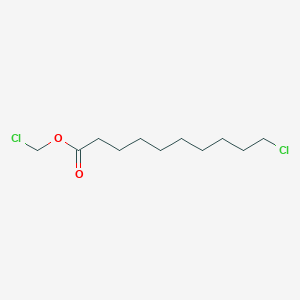
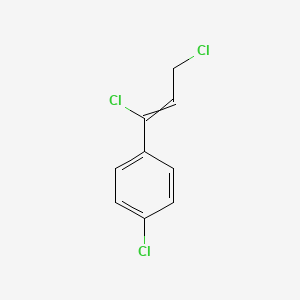
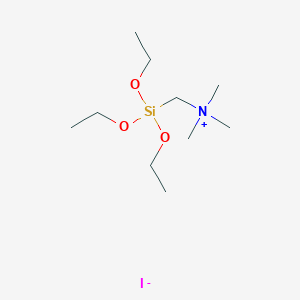
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
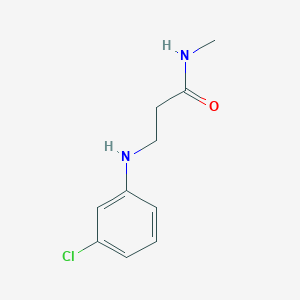
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
